Cas no 1346599-05-0 (Diethyl Rivastigmine-d10)

Diethyl Rivastigmine-d10 Chemical and Physical Properties
Names and Identifiers
-
- Diethyl Rivastigmine-d10
-
Diethyl Rivastigmine-d10 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D444952-10mg |
Diethyl Rivastigmine-d10 |
1346599-05-0 | 10mg |
$1918.00 | 2023-05-18 |
Diethyl Rivastigmine-d10 Related Literature
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
Additional information on Diethyl Rivastigmine-d10
Introduction to Diethyl Rivastigmine-d10 (CAS No. 1346599-05-0)
Diethyl Rivastigmine-d10, a deuterated derivative of Rivastigmine, is a compound of significant interest in the field of pharmaceutical chemistry and neurology. The chemical structure of this compound features a deuterium-labeled version of Rivastigmine, which is widely recognized for its cholinesterase inhibitory properties. With the CAS number 1346599-05-0, this compound has garnered attention for its potential applications in research and development, particularly in the study of Alzheimer's disease and other cognitive disorders.
The molecular formula of Diethyl Rivastigmine-d10 is C19H26D3NO3, reflecting the incorporation of deuterium atoms into the original molecule. This modification not only enhances the compound's stability but also allows for more precise analytical techniques such as mass spectrometry and NMR spectroscopy. These advancements in analytical methods are crucial for understanding the pharmacokinetic and pharmacodynamic properties of the compound.
In recent years, there has been a growing interest in the development of radiolabeled drugs for diagnostic and therapeutic purposes. Diethyl Rivastigmine-d10, with its deuterium labeling, serves as an excellent candidate for such applications. The use of stable isotope labeling can provide valuable insights into the metabolic pathways and distribution of drugs within the body. This information is pivotal for optimizing drug formulations and improving therapeutic outcomes.
The cholinesterase inhibitory activity of Rivastigmine, a property shared by Diethyl Rivastigmine-d10, makes it a promising candidate for treating cognitive impairments associated with neurodegenerative diseases. Recent studies have highlighted the potential of Rivastigmine derivatives in mitigating symptoms related to Alzheimer's disease. The deuterated version may offer improved bioavailability and reduced side effects, making it a more attractive option for clinical trials.
Advances in computational chemistry have also played a significant role in understanding the interactions between Diethyl Rivastigmine-d10 and biological targets. Molecular modeling techniques have enabled researchers to predict how this compound interacts with enzymes and receptors involved in neurotransmission. These insights are crucial for designing more effective drugs with fewer off-target effects.
The synthesis of Diethyl Rivastigmine-d10 involves complex organic reactions that require precise control over reaction conditions. The incorporation of deuterium atoms demands specialized equipment and expertise to ensure high isotopic purity. However, advancements in synthetic methodologies have made it increasingly feasible to produce such labeled compounds on a larger scale.
One of the key challenges in pharmaceutical research is ensuring that drug candidates are safe and effective across diverse populations. Diethyl Rivastigmine-d10 offers a unique opportunity to study drug metabolism and distribution in different demographic groups. This can help identify potential variability in drug response, allowing for personalized medicine approaches.
The role of Diethyl Rivastigmine-d10 in preclinical studies cannot be overstated. It provides researchers with a tool to investigate the mechanisms underlying cognitive decline and test new therapeutic strategies. By leveraging this compound, scientists can accelerate the discovery of novel treatments for neurodegenerative diseases.
The regulatory landscape for pharmaceutical compounds like Diethyl Rivastigmine-d10 is stringent but well-established. Compliance with guidelines set by agencies such as the FDA and EMA is essential for ensuring that these compounds are safe and effective before they reach clinical use. The growing body of research on this compound underscores its importance in advancing therapeutic options for patients suffering from cognitive disorders.
In conclusion, Diethyl Rivastigmine-d10 (CAS No. 1346599-05-0) represents a significant advancement in pharmaceutical research. Its unique properties make it a valuable tool for studying cholinesterase inhibition and exploring new treatments for neurodegenerative diseases. As research continues to uncover its potential, this compound is poised to play a crucial role in shaping the future of neurology.
1346599-05-0 (Diethyl Rivastigmine-d10) Related Products
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)



